2-(2-Methylphenyl)-2-oxoacetaldehyde
Overview
Description
2-(2-Methylphenyl)-2-oxoacetaldehyde is a useful research compound. Its molecular formula is C9H8O2 and its molecular weight is 148.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Sorption Properties for Metal Ions
The compound 2-(biphenyl-4-yl)-2-oxoacetaldehyde oxime, closely related to 2-(2-Methylphenyl)-2-oxoacetaldehyde, exhibits significant sorption properties towards Zn(II) ions. In a study by Alici & Akın (2013), it was shown that this compound acts as an effective sorbent for Zn(II) ions in aqueous solutions. The sorption capacity was found to be 1.00 mmol/g at optimal conditions of 65°C, 75 minutes, and pH 5.0, indicating potential applications in water treatment and heavy metal ion removal (Alici & Akın, 2013).
Role in Strecker-type Degradation
Research by Zamora, Alcón, & Hidalgo (2013) highlighted the role of 4-oxo-2-alkenals, similar in structure to this compound, in the Strecker-type degradation of phenylalanine. This process leads to the formation of phenylacetaldehyde, an important intermediate in various chemical pathways. The study provides insight into the reactivities and kinetic constants of oxoalkenals, which are vital in the formation of compounds like PhIP, a byproduct of cooking meats (Zamora, Alcón, & Hidalgo, 2013).
Detection and Analysis in Food and Beverages
A method developed by Veselý, Lusk, Basařová, Seabrooks, & Ryder (2003) for analyzing aldehydes in beer utilizes a derivatization agent that reacts with carbonyl compounds, including those structurally similar to this compound. This method allows for sensitive detection of various aldehydes in beer, highlighting the compound's relevance in food chemistry and quality control (Veselý et al., 2003).
Synthesis of Thiophenes
Kumara, Gowda, Kumar, Ramesh, Sadashiva, & Junjappa (2016) reported on the synthesis of 2-methylthio-3-aroyl/heteroaroyl thiophenes using α-oxoketene dithioacetals. These compounds are structurally related to this compound and have applications in the production of thiophene derivatives, which are important in the development of pharmaceuticals and electronic materials (Kumara et al., 2016).
Fluorescent Probing of Carbonyl Compounds
Houdier, Perrier, Defrancq, & Legrand (2000) developed a new fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This research underscores the importance of this compound and similar compounds in environmental monitoring and analysis (Houdier et al., 2000).
Enzymatic Conversion in Microbial Systems
Makino, Inoue, Dairi, & Itoh (2005) engineered a mutant of phenylacetaldehyde reductase, an enzyme that catalyzes the conversion ofaryl ketones and 2-alkanones to corresponding chiral alcohols, for efficient substrate conversion in concentrated 2-propanol. This research could have implications for industrial processes involving similar compounds to this compound (Makino, Inoue, Dairi, & Itoh, 2005).
Renewable Chemical Synthesis
Wegenhart & Abu‐Omar (2010) explored the use of a cationic oxorhenium(V) oxazoline complex for condensing diols and aldehydes, including biomass-derived furfural and glycerol. This process, related to the chemistry of this compound, could be significant for producing value-added chemicals and oxygenate fuel additives from renewable resources (Wegenhart & Abu‐Omar, 2010).
Protection of Carboxylic Acids
Arai, Tokuyama, Linsell, & Fukuyama (1998) synthesized 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, a compound related to this compound, for use as a novel reagent in the protection of carboxylic acids. This research provides insight into synthetic chemistry applications where similar aldehyde structures are utilized (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Thioacetalization Reagent
Ran, Qun, Haifeng, Yu-long, Jun, Yan, & Dewen (2005) investigated methyl 2-(1,3-dithian-2-ylidene)-3-oxobutanoate, structurally akin to this compound, as a nonthiolic, odorless, and practical thioacetalization reagent. This compound showed high chemoselectivity and efficiency in converting a range of aldehydes and ketones into corresponding dithioacetals, highlighting its potential in organic synthesis (Ran et al., 2005).
Formation of Aroma-Active Strecker Aldehydes
Granvogl, Beksan, & Schieberle (2012) identified 2-substituted-5-methyl-3-oxazolines as aroma precursors capable of releasing Strecker aldehydes upon hydrolysis. This study suggests the potential of compounds like this compound in the food industry for flavor enhancement and aroma development (Granvogl, Beksan, & Schieberle, 2012).
Properties
IUPAC Name |
2-(2-methylphenyl)-2-oxoacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-2-3-5-8(7)9(11)6-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRFLXHICGHRIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979633 | |
Record name | (2-Methylphenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63440-60-8 | |
Record name | NSC127968 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127968 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Methylphenyl)(oxo)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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